tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate
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Overview
Description
tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate: is a chemical compound with a complex structure that includes tert-butyl groups and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate is used as a protecting group for amines during organic synthesis. This helps in preventing unwanted reactions at the amine site .
Biology and Medicine: In biology and medicine, this compound is used in the synthesis of various pharmaceuticals and biologically active molecules. It serves as an intermediate in the production of drugs that target specific enzymes or receptors .
Industry: In the industrial sector, the compound is used in the manufacture of specialty chemicals and advanced materials. Its unique structure allows for the creation of compounds with specific properties .
Mechanism of Action
The mechanism of action of tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
- tert-butyl carbamate
- tert-butyl N-[(2S)-1-(benzyloxy)-3-hydroxypropan-2-yl]carbamate
- tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride
Comparison: While these compounds share similar structural features, tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate is unique due to its specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it suitable for specialized applications in synthesis and research .
Properties
CAS No. |
471296-73-8 |
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Molecular Formula |
C13H26N2O5 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate |
InChI |
InChI=1S/C13H26N2O5/c1-12(2,3)19-10(17)14-7-9(8-16)15-11(18)20-13(4,5)6/h9,16H,7-8H2,1-6H3,(H,14,17)(H,15,18)/t9-/m0/s1 |
InChI Key |
HJLRHPPPZYAKFG-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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